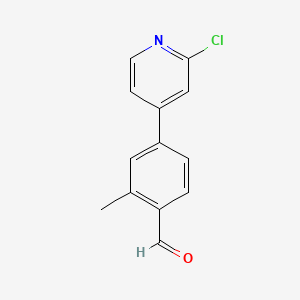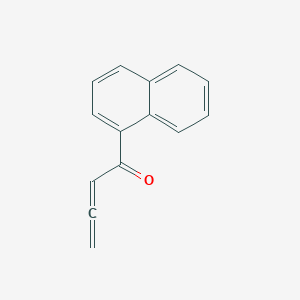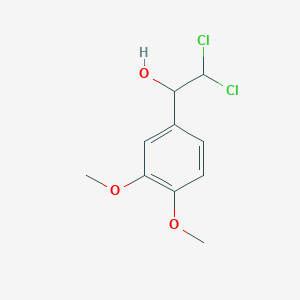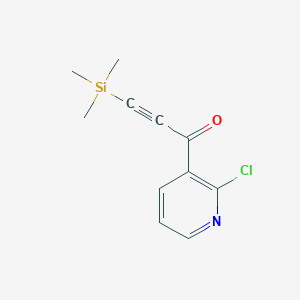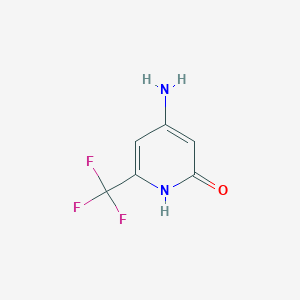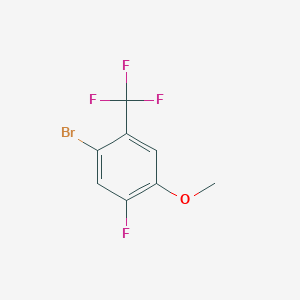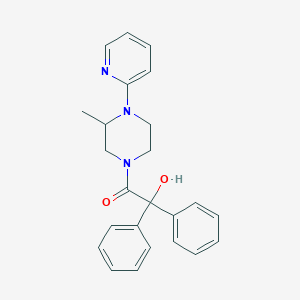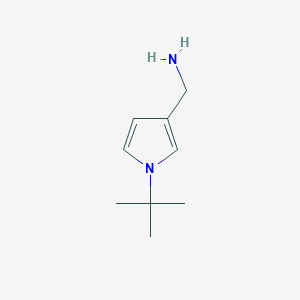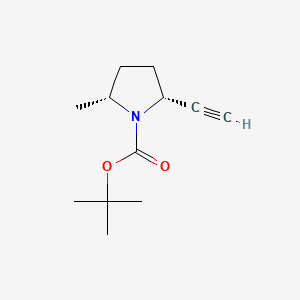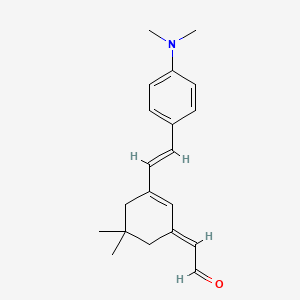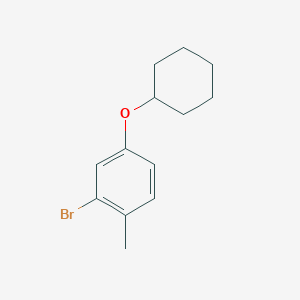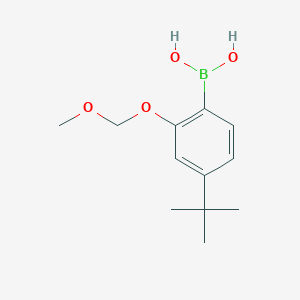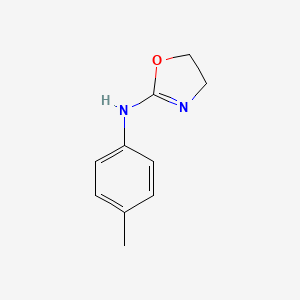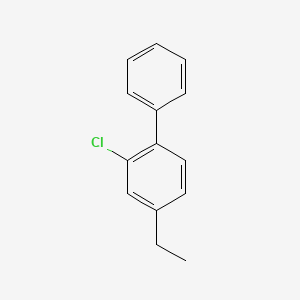
1-Hexyl-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-4-phenylazetidin-2-one is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a hexyl group attached to the nitrogen atom and a phenyl group attached to the fourth carbon atom of the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexyl-4-phenylazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of hexylamine with phenylacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions.
Another method involves the use of chloroacetyl chloride and hexylamine, followed by cyclization with phenylmagnesium bromide. This method also requires a base and is performed under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are typically carried out at elevated temperatures and pressures to accelerate the reaction rate. Catalysts such as palladium or nickel may be used to enhance the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
1-Hexyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylazetidin-2-one: Lacks the hexyl group, making it less hydrophobic.
1-Hexyl-3-phenylazetidin-2-one: Has the phenyl group attached to the third carbon instead of the fourth.
1-Hexyl-4-methylazetidin-2-one: Contains a methyl group instead of a phenyl group.
Uniqueness
1-Hexyl-4-phenylazetidin-2-one is unique due to the presence of both a hexyl and a phenyl group, which confer distinct chemical and biological properties. The hexyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes. The phenyl group allows for various substitution reactions, enabling the synthesis of a wide range of derivatives with different properties.
Propiedades
Número CAS |
67077-17-2 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
1-hexyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-14(12-15(16)17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Clave InChI |
AJJUXDMNSDZELY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(CC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


